![molecular formula C7H12N2O B2945400 3-(ethoxymethyl)-1-methyl-1H-pyrazole CAS No. 1856052-27-1](/img/structure/B2945400.png)
3-(ethoxymethyl)-1-methyl-1H-pyrazole
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Overview
Description
3-(Ethoxymethyl)-1-methyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features an ethoxymethyl group at the third position and a methyl group at the first position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethoxymethyl)-1-methyl-1H-pyrazole can be achieved through several methods. One common approach involves the reaction of 3-(ethoxymethyl)-1H-pyrazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide at elevated temperatures.
Another method involves the condensation of 3-(ethoxymethyl)-1H-pyrazole with methyl hydrazine under acidic conditions. This reaction can be carried out in the presence of a catalyst such as acetic acid, and the product is obtained after purification through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as yield, cost, and environmental considerations. The use of automated reactors and advanced purification techniques ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Ethoxymethyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives with additional functional groups.
Reduction: Reduced pyrazole derivatives with hydrogenated functional groups.
Substitution: Substituted pyrazole derivatives with various functional groups replacing the ethoxymethyl group.
Scientific Research Applications
3-(Ethoxymethyl)-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(ethoxymethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxymethyl)-1-methyl-1H-pyrazole
- 3-(Butoxymethyl)-1-methyl-1H-pyrazole
- 3-(Ethoxymethyl)-1-phenyl-1H-pyrazole
Comparison
Compared to similar compounds, 3-(ethoxymethyl)-1-methyl-1H-pyrazole exhibits unique properties due to the presence of the ethoxymethyl group. This group can influence the compound’s solubility, reactivity, and biological activity. For instance, the ethoxymethyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy as a pharmaceutical agent. Additionally, the specific substitution pattern on the pyrazole ring can affect the compound’s interaction with molecular targets, leading to distinct biological effects.
Biological Activity
3-(ethoxymethyl)-1-methyl-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones. Characterization methods such as NMR and IR spectroscopy are essential to confirm the structure of the synthesized compound.
Biological Activity Overview
The biological activities of pyrazole derivatives, including this compound, are primarily attributed to their ability to interact with various biological targets. Below are key areas of biological activity:
1. Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, a study evaluated the antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus, reporting significant zones of inhibition for certain derivatives. The results are summarized in Table 1.
Compound | Zone of Inhibition (mm) | Test Organism |
---|---|---|
This compound | TBD | E. coli |
Brominated derivative | 20 | Salmonella typhi |
Fluorinated derivative | 23 | E. coli |
2. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. For example, compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
3. Anticancer Activity
Pyrazoles have been studied for their anticancer properties, particularly against specific cancer cell lines. A notable study reported that certain pyrazole derivatives demonstrated potent inhibitory effects on BRAF(V600E) and EGFR kinases, which are critical targets in cancer therapy.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various pyrazole derivatives, this compound was evaluated alongside other compounds. The results indicated that while some derivatives showed significant antibacterial activity, the specific activity of this compound requires further investigation.
Case Study 2: Inhibition of Inflammatory Pathways
Another study focused on the anti-inflammatory potential of pyrazole derivatives, where this compound was included in a broader screening of compounds. The findings suggested that this compound could inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
Research Findings
Recent advancements in the synthesis and evaluation of pyrazole derivatives have revealed promising results regarding their pharmacological activities. The structure-activity relationships (SAR) indicate that modifications on the pyrazole ring can enhance biological activity.
Table 2: Summary of Biological Activities
Properties
IUPAC Name |
3-(ethoxymethyl)-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-3-10-6-7-4-5-9(2)8-7/h4-5H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQSOUAMCCCVDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN(C=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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